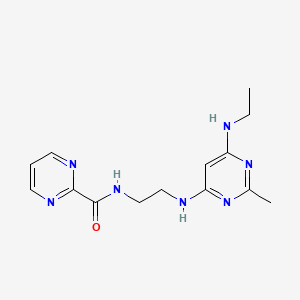

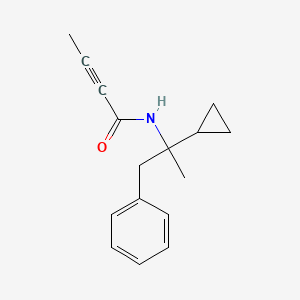

![molecular formula C18H17BrN4O2S B2538598 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179489-92-9](/img/structure/B2538598.png)

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide" is a derivative of the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class. These compounds are of significant interest due to their diverse biological activities, which include potential phosphodiesterase-4 inhibition, antitumor activity, antioxidant ability, and analgesic/anti-inflammatory effects.

Synthesis Analysis

The synthesis of related 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves the cyclization of amino-triazole-thiol compounds with substituted acetophenones or bromoacetophenones. For instance, the synthesis of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides was achieved by reacting 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide in ethyl acetate . Similar synthetic strategies are employed across the literature for the preparation of various substituted derivatives .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of a 3-ethyl derivative was determined by X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . Similarly, the structure of a 3-(3-hydroxypropyl) derivative was elucidated using a combination of elemental analysis, IR, 1H NMR, 13C NMR, and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of these compounds is largely influenced by their functional groups and the presence of the triazolo[3,4-b][1,3,4]thiadiazine core. The literature does not provide extensive details on the chemical reactions these specific compounds undergo, but their biological activities suggest interactions with various biological targets, such as phosphodiesterase-4, cancer cell lines, and inflammatory pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, stability, and melting points, are not extensively discussed in the provided papers. However, the biological activity assays imply that these compounds are sufficiently stable and bioavailable to exert their effects in biological systems. For instance, the antitumor activity was assessed in vitro on various cancer cell lines, indicating that these compounds can interact with cellular components effectively .

Relevant Case Studies

Several studies have demonstrated the potential of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives in various biological applications. For example, a series of these compounds showed promising antitumor activity against a wide range of cancer cell lines, suggesting their potential as anticancer agents . Another study found that certain derivatives possess significant analgesic and anti-inflammatory activities without inducing gastric lesions, highlighting their therapeutic potential . Additionally, some derivatives have been shown to exhibit antioxidant abilities, which could be beneficial in managing oxidative stress-related conditions .

Applications De Recherche Scientifique

Antitumor Activity

Research has focused on the synthesis and antitumor activities of derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, including the evaluation of their efficacy against various cancer cell lines. A study demonstrated that these compounds exhibit antineoplastic activity against a broad range of cancer cells, highlighting their potential as core structures for developing new anticancer agents. The study involved synthesizing these derivatives and testing them on 60 different lines of tumor cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The results indicated that some derivatives show high levels of antitumor activity, particularly against MDA-MB-468 breast cancer cells, suggesting their promise for therapeutic application in cancer treatment (Yanchenko, Fedchenkova, & Demchenko, 2020).

Tubulin Inhibition for Anticancer Drug Discovery

Another significant application involves the design and synthesis of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, showcasing antiproliferative activities against various human cancer cell lines at nanomolar levels. These compounds, particularly one denoted as compound 6i, demonstrated exceptional antiproliferative activity and were found to inhibit tubulin polymerization effectively, disrupting microtubule/tubulin dynamics. The study highlighted the compound's potential as a promising lead for new anticancer drug discovery (Xu et al., 2017).

Structural and Molecular Study

Research also extends to the structural and molecular study of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, focusing on their synthesis, characterization, and potential biological activities. One such study synthesized two novel derivatives, demonstrating their analgesic and anti-inflammatory activities through various spectroscopic techniques and X-ray single crystal diffraction. This research provides insights into the structural properties that contribute to their biological activities, offering a foundation for further development in pharmaceutical applications (Kaynak, Aytaç, & Tozkoparan, 2010).

Antimicrobial Activity

Additionally, the synthesis and evaluation of antimicrobial activities of fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored. These studies aim to develop compounds with marked biological activities, potentially leading to the creation of new and safer antifungal agents. Some synthesized compounds showed promising results in antimicrobial evaluations, indicating their potential for further exploration in developing antimicrobial drugs (Sahu, Ganguly, & Kaushik, 2014).

Propriétés

IUPAC Name |

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S.BrH/c1-23-14-8-6-12(7-9-14)17-19-20-18-22(17)21-16(11-25-18)13-4-3-5-15(10-13)24-2;/h3-10H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWELMOXPOQFNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

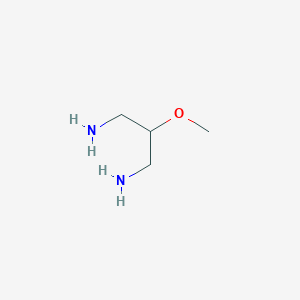

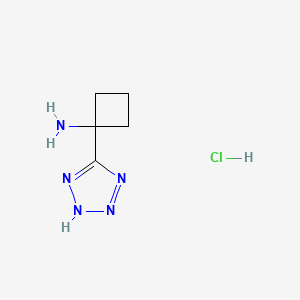

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)

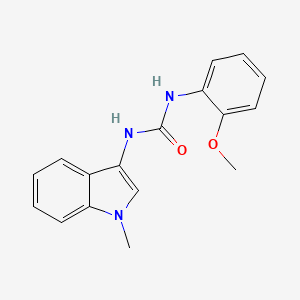

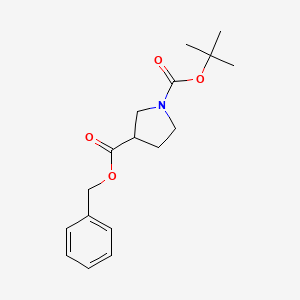

![N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2538526.png)

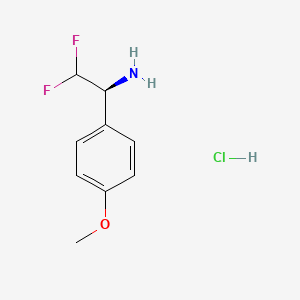

![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)